2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester
Overview
Description
This compound is a colorless to yellow liquid or semi-solid . It is an intermediate in the synthesis of the second-generation BTK inhibitor Acalabrutinib .
Synthesis Analysis
The synthesis of this compound involves the use of boronic acids and derivatives . The process involves palladium-catalyzed Suzuki-Miyaura cross-coupling processes .Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The boron atom is also attached to a phenyl ring, which is further connected to a nitrile group .Chemical Reactions Analysis
The compound is used as a reagent in various chemical reactions. For example, it is used in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also participate in inverse-electron-demand Diels-Alder reactions and Simmons-Smith cyclopropanation reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.07 g/mol . It is a colorless to yellow liquid or semi-solid . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are achieved through a three-step substitution reaction. The molecular structures of the compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Additionally, the use of density functional theory (DFT) aids in the structural analysis, aligning the molecular structures with crystallographic data, and investigating molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Optoelectronic and Nonlinear Optical Properties
This compound is significant in dye-sensitized solar cells (DSSC) as it's one of the key dyes used. Studies have explored its structural, optoelectronic, and thermodynamic properties using RHF and DFT methods. Properties like dipole moment, polarizability, hyperpolarizability, and energy gap were calculated. These findings suggest that the compound is a promising candidate for nonlinear optical materials (Fonkem et al., 2019).
Application in Polymer Synthesis
The compound has been used in the synthesis of azo polymers with electronical push and pull structures. These polymers exhibit controlled molecular weights and narrow distribution, showing potential in various applications like birefringence and surface relief grating. Their photo-induced isomerization kinetics in solutions are of particular interest, showing marked differences due to electronic effects in the polymers (Cao et al., 2008).
Boronic Ester Synthesis
It's used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, achieved through Pd-catalyzed borylation of arylbromides. This method proves effective especially for arylbromides bearing sulfonyl groups, offering an alternative to conventional borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).
Solar Cell Application
The compound is also relevant in the field of solar cell technology. Specifically, it's used in organic sensitizers engineered for solar cells. These sensitizers exhibit high efficiency in converting sunlight into electricity, demonstrating its potential in photovoltaic applications (Kim et al., 2006).
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in suzuki-miyaura coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The compound’s mode of action is likely related to its role in coupling reactions. In a Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl or vinyl halide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the biochemical pathway of Suzuki-Miyaura coupling reactions . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds with various applications.
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a base and a palladium catalyst . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pH can also affect the reaction rate and yield .
Biochemical Analysis
Biochemical Properties
2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron-containing structure allows it to participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes . These reactions are essential for the synthesis of biochemically active molecules, including pharmaceuticals and natural products.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes . This binding can inhibit or activate enzyme activity, depending on the specific target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. In vitro and in vivo studies have shown that the compound’s stability and degradation products can influence its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes. These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment. The localization and accumulation of the compound can influence its biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects.
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)11-13-7-9-15(10-8-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNALFJBPPFISJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-51-2 | |
Record name | Ethyl 2-cyano-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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